4-Fluoro-1H-indol-7-amine 4-Fluoro-1H-indol-7-amine
Brand Name: Vulcanchem
CAS No.: 292636-13-6
VCID: VC3252647
InChI: InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
SMILES: C1=CC(=C2C=CNC2=C1N)F
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol

4-Fluoro-1H-indol-7-amine

CAS No.: 292636-13-6

Cat. No.: VC3252647

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1H-indol-7-amine - 292636-13-6

Specification

CAS No. 292636-13-6
Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
IUPAC Name 4-fluoro-1H-indol-7-amine
Standard InChI InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
Standard InChI Key UHJCYETYVMSJAF-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CNC2=C1N)F
Canonical SMILES C1=CC(=C2C=CNC2=C1N)F

Introduction

Chemical Identity and Structure

4-Fluoro-1H-indol-7-amine is characterized by a specific set of chemical identifiers that distinguish it from other similar compounds:

Basic Chemical Information

ParameterValue
CAS Number292636-13-6
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
IUPAC Name4-fluoro-1H-indol-7-amine

The compound belongs to the indole class, which is a heterocyclic aromatic organic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The specific structure of 4-Fluoro-1H-indol-7-amine features a fluorine atom at the 4-position and an amino group at the 7-position of the indole scaffold.

Structural Identifiers

The compound can be uniquely identified using various chemical notation systems:

Identifier TypeValue
Standard InChIInChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
Standard InChIKeyUHJCYETYVMSJAF-UHFFFAOYSA-N
SMILESC1=CC(=C2C=CNC2=C1N)F
Canonical SMILESC1=CC(=C2C=CNC2=C1N)F
PubChem Compound ID45078698

These identifiers ensure unambiguous identification of the compound in chemical databases and literature.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 4-Fluoro-1H-indol-7-amine show some variation across different commercial sources:

PropertyValueSource
AppearanceWhite powdersENAO Chemical
AppearanceOff-white solidSigma-Aldrich
Physical stateLiquidRegent Science Industry
Purity (commercial)95%+ to 98%Various sources

The discrepancy in physical state reported by different suppliers (powder vs. liquid) may indicate different formulations, preparation methods, or storage conditions .

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
EnvironmentDark place, inert atmosphere
ContainerGlass bottle or drum

These storage recommendations suggest that the compound may be sensitive to light, oxygen, or temperature, which is common for many indole derivatives .

Applications and Research Relevance

Pharmaceutical Applications

4-Fluoro-1H-indol-7-amine has potential applications in pharmaceutical research:

Application AreaDetails
PharmaceuticalsUsed as a building block in medicinal chemistry
SkincarePotential ingredient in formulations
Medical IngredientsPrecursor for bioactive compounds

The indole scaffold, to which this compound belongs, is considered an excellent framework for synthetic manipulations with multiple biological properties . Indole derivatives have been extensively studied for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Research Applications

As a research tool, the compound offers valuable characteristics:

  • Serves as an intermediate in the synthesis of more complex molecules with potential biological activity

  • May contribute to structure-activity relationship studies in drug discovery

  • Used in pharmaceutical research and development processes

Desired ConcentrationAmount of Compound
For 1 mgFor 5 mg
1 mM6.66 mL
5 mM1.332 mL
10 mM0.666 mL

These calculations are based on the molecular weight of 150.15 g/mol, and volumes represent the amount of solvent required to achieve the desired concentration .

SupplierPurityForm
ENAO Chemical95%+White powder
Regent Science≥98%Liquid
Sigma-Aldrich96%Off-white solid
VulcanchemNot specifiedNot specified

This availability from multiple sources facilitates its use in research and development activities.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

These classifications suggest that appropriate safety measures should be taken when handling the compound.

Structural Significance and Relationships

Comparison with Similar Compounds

4-Fluoro-1H-indol-7-amine belongs to a broader class of fluorinated indole derivatives, which have attracted interest in medicinal chemistry:

CompoundStructural DifferenceCAS Number
4-Fluoro-1H-indol-7-amineReference compound292636-13-6
7-Fluoro-1H-indol-5-amineFluorine at position 7, amino at position 5926028-84-4
Indole (unsubstituted)Lacks fluorine and amino groups120-72-9

The strategic placement of fluorine atoms in pharmaceutical compounds can significantly alter biological activity, metabolic stability, and physicochemical properties .

Significance of Fluorination

Fluorination of indole derivatives, as seen in 4-Fluoro-1H-indol-7-amine, offers several advantages in medicinal chemistry:

  • Enhanced metabolic stability due to the strong C-F bond

  • Modified electronic properties of the molecule

  • Potential changes in lipophilicity and membrane permeability

  • Altered hydrogen bonding capabilities that may impact protein binding

These properties make fluorinated indole derivatives valuable starting materials in the development of bioactive compounds .

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